An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)pyridine
An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2,5-Dimethoxybenzoyl)pyridine (CAS No. 64306-56-5). This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction and Core Molecular Attributes
2-(2,5-Dimethoxybenzoyl)pyridine is an aromatic ketone featuring a pyridine ring linked to a 2,5-dimethoxybenzoyl group via a carbonyl bridge. This unique structural arrangement, combining an electron-deficient pyridine moiety with an electron-rich dimethoxybenzene ring, imparts a distinct profile of reactivity and potential for biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the methoxy groups on the benzoyl ring influence the molecule's conformation and electronic properties.
The core attributes of 2-(2,5-Dimethoxybenzoyl)pyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 64306-56-5 | |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | Calculated |
| Synonyms | (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Predicted and Inferred)
Detailed experimental spectroscopic data for 2-(2,5-Dimethoxybenzoyl)pyridine is not widely published. However, based on the known spectral characteristics of its constituent functional groups, the following spectroscopic signatures can be anticipated:
¹H NMR Spectroscopy:
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Pyridine Protons: Four distinct signals in the aromatic region, typically downfield due to the electron-withdrawing effect of the nitrogen atom. The proton ortho to the nitrogen and the carbonyl group would be the most deshielded.
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Benzoyl Protons: Three signals in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy groups.
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Methoxy Protons: Two sharp singlets in the upfield region, each integrating to three protons.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.
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Pyridine Carbons: Five distinct signals, with the carbon attached to the carbonyl group and the carbons ortho and para to the nitrogen atom being the most deshielded.
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Benzoyl Carbons: Six signals for the aromatic carbons, with the carbons bearing the methoxy groups showing upfield shifts compared to unsubstituted benzene. The ipso-carbon attached to the carbonyl group will also be significantly deshielded.
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Methoxy Carbons: Two signals in the aliphatic region.
Infrared (IR) Spectroscopy:
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C=O Stretch: A strong absorption band characteristic of an aryl ketone, typically in the range of 1650-1670 cm⁻¹.
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C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups.
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Aromatic C-H and C=C Stretches: Multiple bands in the fingerprint region and above 3000 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 243.26).
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Fragmentation Pattern: Characteristic fragments arising from the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of methoxy groups.
Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine
Proposed Synthetic Pathway: Grignard Reaction
A common and effective method for the synthesis of unsymmetrical ketones is the reaction of a Grignard reagent with an acyl chloride or an ester. In this case, 2-pyridylmagnesium bromide can be reacted with 2,5-dimethoxybenzoyl chloride.
Caption: Proposed Grignard synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of 2,5-Dimethoxybenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzoic acid (1.0 eq).
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Add thionyl chloride (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 2 hours.
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After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Grignard Reaction and Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine
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In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to initiate the reaction.
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Add a solution of 2-bromopyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings while stirring. Maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of 2,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(2,5-dimethoxybenzoyl)pyridine.
Chemical Reactivity
The reactivity of 2-(2,5-Dimethoxybenzoyl)pyridine is governed by its three key functional components: the pyridine ring, the ketone carbonyl group, and the dimethoxy-substituted benzene ring.
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt and can act as a ligand in coordination chemistry.
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Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines and other carbonyl derivatives.
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Aromatic Rings: Both the pyridine and the dimethoxybenzene rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The electron-rich dimethoxybenzene ring is activated towards electrophilic substitution, with the positions ortho and para to the methoxy groups being the most reactive.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 2-(2,5-Dimethoxybenzoyl)pyridine are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds and functional materials.
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Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceutical agents. Substituted benzophenones and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a pyridine and a dimethoxybenzoyl moiety in this molecule makes it an interesting candidate for screening in various biological assays.
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Materials Science: Pyridine-containing compounds are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, and the overall shape and electronic properties of the ligand can influence the structure and function of the resulting material.
Safety and Handling
Conclusion
2-(2,5-Dimethoxybenzoyl)pyridine is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. A thorough experimental characterization of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical community. The structural features of this compound suggest that it could serve as a versatile building block for the development of novel therapeutic agents and functional materials.
